2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine
CAS No.: 1227499-99-1
Cat. No.: VC2751522
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227499-99-1 |
---|---|
Molecular Formula | C7H5ClF3NO |
Molecular Weight | 211.57 g/mol |
IUPAC Name | 2-chloro-4-methoxy-5-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C7H5ClF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3 |
Standard InChI Key | ZETMFNUAHWLLIB-UHFFFAOYSA-N |
SMILES | COC1=CC(=NC=C1C(F)(F)F)Cl |
Canonical SMILES | COC1=CC(=NC=C1C(F)(F)F)Cl |
Introduction
Chemical Properties and Structure
2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine possesses distinct structural features that contribute to its chemical behavior and potential applications. The molecular formula is C7H5ClF3NO with a molecular weight of 211.57 g/mol . The compound contains a pyridine ring with four key substituents: a chloro group at position 2, a methoxy group at position 4, and a trifluoromethyl group at position 5.
Structural Composition
The compound consists of a pyridine core with multiple functional groups that significantly influence its chemical reactivity. Table 1 summarizes the key structural elements of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine.
Structural Element | Position | Influence on Properties |
---|---|---|
Chloro (Cl) | 2 | Increases electrophilicity, provides site for nucleophilic substitution |
Methoxy (OCH3) | 4 | Electron-donating, affects electronic distribution |
Trifluoromethyl (CF3) | 5 | Strong electron-withdrawing, increases lipophilicity |
Pyridine nitrogen | 1 | Basic site, hydrogen bond acceptor |
Physical Properties
While specific physical property data is limited in the available search results, the compound's structural features allow for predictions of certain characteristics. The presence of the trifluoromethyl group likely contributes to increased lipophilicity and metabolic stability compared to similar compounds without this moiety. The methoxy group at position 4 influences electronic distribution across the pyridine ring, potentially affecting reactivity patterns.
Identification and Nomenclature
The proper identification of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine is essential for research and regulatory purposes. This section outlines the various identifiers and nomenclature associated with this compound.
Chemical Identifiers
Several standardized identifiers are used to uniquely describe this chemical compound:
Identifier Type | Value |
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CAS Number | 1227499-99-1 |
PubChem CID | 92134636 |
InChI | InChI=1S/C7H5ClF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3 |
InChIKey | ZETMFNUAHWLLIB-UHFFFAOYSA-N |
SMILES | COC1=CC(=NC=C1C(F)(F)F)Cl |
Synonyms and Alternative Names
The compound is known by several alternative names in scientific literature and chemical databases:
Related Compounds and Structure-Activity Relationships
Understanding the relationship between 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine and structurally similar compounds provides valuable context for its potential applications and properties.
Structural Analogs
Several related compounds appear in the literature, differing primarily in substitution patterns:
2-Chloro-5-(trifluoromethyl)pyridine
This analog lacks the methoxy group at position 4 and has a molecular formula of C6H3ClF3N with a molecular weight of 181.543 g/mol . Its physical properties include:
The absence of the methoxy group likely results in different electronic properties and potentially different reactivity patterns compared to 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine.
2-Chloro-3-trifluoromethylpyridine
This isomer, generated during certain synthetic procedures, has the trifluoromethyl group at position 3 rather than position 5 . The positional change of the trifluoromethyl group creates different electronic distributions and reactivity patterns.
Structure-Activity Considerations
The specific substitution pattern in 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine likely influences its biological activity and chemical reactivity. Research on related compounds suggests that:
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The 2-chloro position provides a reactive site for nucleophilic aromatic substitution, making it valuable for further derivatization.
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The trifluoromethyl group at position 5 increases lipophilicity and metabolic stability, properties often desirable in pharmaceutical compounds.
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The methoxy group at position 4 may alter the electronic character of the pyridine ring, potentially affecting binding interactions with biological targets.
Chemical Reactivity
The reactivity of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine can be inferred from its structure and the known reactivity patterns of similar compounds.
Nucleophilic Aromatic Substitution
The 2-chloro position in pyridines is typically reactive toward nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen. This reactivity is likely enhanced by the electron-withdrawing trifluoromethyl group at position 5, making the compound a valuable synthetic intermediate.
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